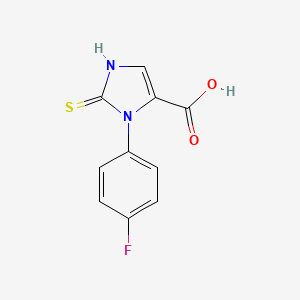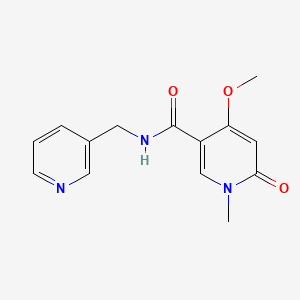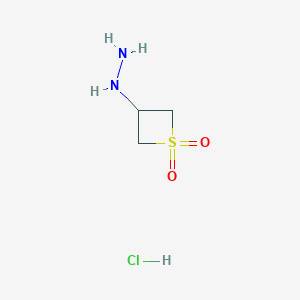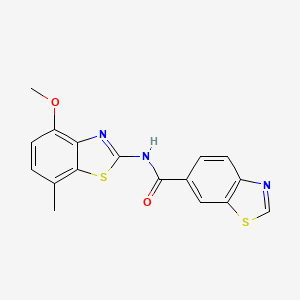![molecular formula C14H10BrFO3 B2951338 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid CAS No. 938231-13-1](/img/structure/B2951338.png)
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid
Vue d'ensemble
Description
“5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid” is a chemical compound with the empirical formula C14H10BrFO3 . It has a molecular weight of 325.13 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of the compound is 1S/C14H10BrFO3/c15-10-5-6-13 (11 (7-10)14 (17)18)19-8-9-3-1-2-4-12 (9)16/h1-7H,8H2, (H,17,18) . This identifier provides a standard way to encode the molecular structure of a compound.Physical And Chemical Properties Analysis
The compound is a solid . It’s important to note that the buyer assumes responsibility to confirm the product’s physical and chemical properties .Applications De Recherche Scientifique
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid is widely used in scientific research applications due to its unique chemical properties. It is commonly used as a precursor in the synthesis of various drugs and pharmaceuticals, as well as in biochemical and physiological studies. Additionally, this compound is used as a reagent in a variety of lab experiments, including those involving the study of nucleic acids, proteins, and enzymes.
Mécanisme D'action
The mechanism of action for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid is not yet fully understood. However, it is believed that it acts as a proton acceptor, which allows it to interact with various molecules and compounds. Additionally, this compound is known to form complexes with nucleic acids, proteins, and enzymes, which can be used to study their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that it can interact with various molecules and compounds, and may have an effect on the metabolism of certain cells. Additionally, this compound may have an effect on the activity of certain enzymes and proteins, which could lead to changes in the biochemical and physiological processes of the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid in lab experiments has several advantages. It is highly soluble and stable, which makes it suitable for use in a variety of experiments. Additionally, it can form complexes with nucleic acids, proteins, and enzymes, which can be used to study their structure and function. However, the use of this compound in lab experiments also has some limitations. It can be toxic if used in high concentrations, and it can interfere with the results of certain experiments if not used properly.
Orientations Futures
The use of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid in scientific research has a number of potential future directions. It could be used to develop new drugs and pharmaceuticals, as well as to study the structure and function of various molecules and compounds. Additionally, it could be used to study the biochemical and physiological effects of certain compounds, as well as to develop new methods for drug delivery. Finally, it could be used to develop new lab experiments and techniques for studying various biochemical and physiological processes.
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-[(2-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTCBRGRXDLGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2951255.png)

![N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2951259.png)
![3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2951261.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2951262.png)

![N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2951266.png)


![N-(8-Azabicyclo[3.2.1]octan-3-yl)-2-chloro-N-methylpyridine-4-carboxamide;hydrochloride](/img/structure/B2951272.png)



